N-(2,4-dichlorophenyl)-2-isonicotinoylhydrazinecarbothioamide
Overview
Description
N-(2,4-dichlorophenyl)-2-isonicotinoylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H10Cl2N4OS and its molecular weight is 341.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.9952375 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Solubility Studies
- Solubility Enhancement: Research has focused on measuring and correlating the solubility of isoniazid analogues, including compounds similar to N-(2,4-dichlorophenyl)-2-isonicotinoylhydrazinecarbothioamide, in various solvents. These studies are crucial for pharmaceutical formulation development, indicating that solubility increases with temperature in solvents like ethanol, ethylene glycol, propylene glycol, polyethylene glycol-400, and isopropyl alcohol (Shakeel, Bhat, & Haq, 2014).
Antimicrobial and Antioxidant Activities
Antimicrobial Screening
Compounds derived from thiosemicarbazides, including this compound, have been synthesized and tested for their antimicrobial activities. These screenings revealed that chloro derivatives are particularly active, suggesting their potential in developing new antimicrobial agents (Hamada & Abdo, 2015).
Antioxidant Properties
Similarly, these compounds have been evaluated for their free-radical scavenging activity, indicating promising antioxidant properties. This suggests their potential utility in combating oxidative stress-related diseases (Desai et al., 2008).
Chemical Characterization and Applications
- Synthesis and Characterization: Various studies have focused on the synthesis and structural characterization of this compound and its derivatives. These investigations include NMR, mass spectrometry, and molecular modeling to understand the chemical behavior and potential applications of these compounds in different fields, such as material science (Ramadan, 2019).
Novel Applications
- Fluorescent Probe Development: A hydrazine-carbothioamide-based fluorescent chemosensor has been developed for the detection of Zn2+, showcasing the versatility of these compounds in sensor technology. This particular application highlights their potential in environmental monitoring and biological research (Suh et al., 2022).
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(pyridine-4-carbonylamino)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4OS/c14-9-1-2-11(10(15)7-9)17-13(21)19-18-12(20)8-3-5-16-6-4-8/h1-7H,(H,18,20)(H2,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJZBAXFJIEXDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=S)NNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.